Plocamenol B

Description

Plocamenol B is a bioactive natural product isolated from marine organisms, particularly red algae of the genus Plocamium. Structurally, it belongs to the class of halogenated monoterpenes, characterized by a cyclic ether backbone with bromine and chlorine substitutions. Its molecular formula is C₁₀H₁₃BrClO₂, with a molecular weight of 289.57 g/mol . This compound exhibits notable cytotoxicity against cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinomas, with IC₅₀ values ranging from 2.5–5.0 µM .

Properties

Molecular Formula |

C10H17Br2ClO2 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

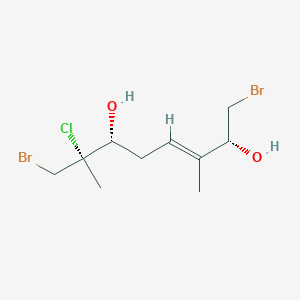

(E,2R,6R,7S)-1,8-dibromo-7-chloro-3,7-dimethyloct-3-ene-2,6-diol |

InChI |

InChI=1S/C10H17Br2ClO2/c1-7(8(14)5-11)3-4-9(15)10(2,13)6-12/h3,8-9,14-15H,4-6H2,1-2H3/b7-3+/t8-,9+,10+/m0/s1 |

InChI Key |

IUOFNEYPSNEOOA-OISDZULVSA-N |

Isomeric SMILES |

C/C(=C\C[C@H]([C@@](C)(CBr)Cl)O)/[C@H](CBr)O |

Canonical SMILES |

CC(=CCC(C(C)(CBr)Cl)O)C(CBr)O |

Synonyms |

plocamenol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Plocamenol B shares structural and functional similarities with two halogenated monoterpenes: Plocamenol A and Ochtodene.

Structural Comparison

| Property | This compound | Plocamenol A | Ochtodene |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃BrClO₂ | C₁₀H₁₄BrClO₂ | C₁₀H₁₅ClO₂ |

| Molecular Weight | 289.57 g/mol | 290.58 g/mol | 202.68 g/mol |

| Halogen Substitutions | Br, Cl | Br, Cl | Cl |

| Bioactive Groups | Epoxide, hydroxyl | Epoxide, hydroxyl | Epoxide, methyl ester |

| Source | Plocamium spp. | Plocamium spp. | Ochtodes spp. |

Key Structural Differences :

- Plocamenol A differs by one additional hydrogen atom, reducing its electrophilic reactivity compared to this compound .

- Ochtodene lacks bromine and features a methyl ester group, diminishing its polarity and bioavailability .

Functional Comparison

| Property | This compound | Plocamenol A | Ochtodene |

|---|---|---|---|

| Cytotoxicity (IC₅₀) | 2.5–5.0 µM | 5.0–10.0 µM | >20 µM |

| Apoptosis Induction | Strong (Caspase-3) | Moderate (Caspase-9) | Weak |

| Solubility in Water | Low (LogP = 3.1) | Low (LogP = 3.2) | Moderate (LogP = 2.5) |

| Metabolic Stability | High (t₁/₂ = 8 h) | Moderate (t₁/₂ = 4 h) | Low (t₁/₂ = 1.5 h) |

Functional Insights :

- Bromine’s Role: this compound’s bromine atom enhances its binding affinity to cellular proteins compared to Ochtodene, explaining its superior cytotoxicity .

- Epoxide Reactivity: The epoxide group in this compound and A facilitates covalent binding to DNA, but this compound’s lower steric hindrance allows more efficient interactions .

Q & A

Q. How should researchers design collaborative studies to explore the multi-target effects of this compound?

- Methodological Answer : Establish interdisciplinary teams (e.g., chemists, biologists, data scientists). Use network pharmacology approaches to map target-pathway interactions. Share data via FAIR principles (Findable, Accessible, Interoperable, Reusable). Predefine authorship roles and data ownership in collaboration agreements .

Guidance for Data Reporting and Analysis

- Statistical Rigor : Report exact p-values (not thresholds like "p < 0.05") and confidence intervals. Justify outlier exclusion with Grubbs' test or similar .

- Data Transparency : Deposit raw spectra, assay datasets, and code in repositories (Figshare, Zenodo). Use DOI-linked supplementary materials .

- Contradiction Resolution : Apply Bradford Hill criteria (e.g., dose-response consistency) to evaluate causality in conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.